molecular formula C11H20N2O B2984333 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one CAS No. 1423941-23-4

1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one

Cat. No. B2984333
CAS RN: 1423941-23-4
M. Wt: 196.294
InChI Key: PEEIBWAJAKHQBD-UHFFFAOYSA-N
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Description

1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one is a chemical compound with the CAS Number: 1423941-23-4 . It has a molecular weight of 196.29 . The IUPAC name for this compound is 1-acetyl-1,4-diazaspiro[5.5]undecane .


Molecular Structure Analysis

The InChI code for 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one is 1S/C11H20N2O/c1-10(14)13-8-7-12-9-11(13)5-3-2-4-6-11/h12H,2-9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis and Chemical Properties

  • Antihypertensive Properties and Synthesis : A study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrated their potential as antihypertensive agents. The parent compound among these derivatives showed significant antihypertensive activity, attributed mainly to peripheral alpha 1-adrenoceptor blockade. These findings highlight the compound's relevance in the development of hypertension treatments (Clark et al., 1983).

  • Bioactivity and Synthesis : The biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including those with carbonyl groups, have been extensively reviewed. These compounds show promise in treating obesity, pain, and various other disorders, showcasing their versatility in medicinal chemistry (Blanco‐Ania et al., 2017).

  • Catalyst-Free Synthesis : Research into the catalyst-free synthesis of nitrogen-containing spiro heterocycles via double Michael addition has been successful. This method offers a straightforward approach to creating complex structures with potential applications in drug discovery and development (Aggarwal et al., 2014).

  • Electrochemical Studies : Electrochemical analysis of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has provided insight into their redox behavior. This research could inform future studies on the chemical reactivity and potential applications of these compounds (Abou-Elenien et al., 1991).

Therapeutic Applications and Drug Discovery

  • CCR8 Antagonists for Respiratory Diseases : Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory conditions like asthma and chronic obstructive pulmonary disease (Norman, 2007).

  • Soluble Epoxide Hydrolase Inhibitors : A particular 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivative has been identified as a highly potent inhibitor of soluble epoxide hydrolase (sEH), showing efficacy in a rat model of chronic kidney diseases. This highlights the compound's potential as an orally active drug candidate for such conditions (Kato et al., 2014).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1-(1,4-diazaspiro[5.5]undecan-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-10(14)13-8-7-12-9-11(13)5-3-2-4-6-11/h12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEIBWAJAKHQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC12CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one

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